molecular formula C69H111N23O16S B8101033 Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe

Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe

Cat. No.: B8101033
M. Wt: 1550.8 g/mol
InChI Key: XXCCRHIAIBQDPX-HYAIPSJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apelin-13 is a 13-amino acid peptide derived from the C-terminal region of preproapelin, a 77-amino acid precursor protein . It serves as the endogenous ligand for the G protein-coupled receptor APJ (angiotensin II receptor-like 1) and plays critical roles in cardiovascular regulation, vasodilation, and glucose metabolism . The sequence Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe is highly conserved across species, including humans, bovines, mice, and rats, underscoring its functional importance .

Properties

IUPAC Name

(2S)-2-[[1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCCRHIAIBQDPX-HYAIPSJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCCC3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H111N23O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection

  • Fmoc-Rink-Amide Resin : Widely used for C-terminal carboxamide peptides, enabling final cleavage to yield free carboxylic acids.

  • PEG-Based Resins : Improve solubility in polar solvents, enhancing coupling efficiency for hydrophobic sequences.

Resin Type Advantages Applications
Fmoc-Rink-AmideHigh loading capacity, compatibility with Fmoc chemistryRoutine peptide synthesis
PEG ResinsEnhanced solubility, reduced aggregationHydrophobic peptides like apelin-13

Detailed SPPS Protocol

The synthesis follows a stepwise protocol optimized for apelin-13’s sequence:

Amino Acid Coupling

  • Activation : HATU or HBTU with DIPEA (N,N-diisopropylethylamine) are used to activate amino acids, minimizing side reactions.

  • Coupling Order :

    • N→C Direction : Starts with Phe13 (C-terminus) and progresses to Gln1.

    • Critical Residues :

      • Arg : Protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuransulfonyl) to prevent premature deprotection.

      • His : Protected with Trt (trityl) to maintain imidazole group stability.

      • Met : Unprotected, as methionine sulfoxide formation is minimal under standard conditions.

Deprotection

  • Fmoc Removal : 20% piperidine in DMF for 30 minutes.

  • Side-Chain Deprotection : TFA (trifluoroacetic acid) with scavengers (e.g., TIS, water) post-cleavage.

Side-Chain Protection Strategies

Side-chain protection is critical to prevent undesired interactions during synthesis:

Amino Acid Protecting Group Purpose
ArgPbfPrevents guanidine group reactivity
HisTrtBlocks imidazole side chain
LysBoc (tert-butyloxycarbonyl)Protects ε-amino group
SertBu (tert-butyloxycarbonyl)Prevents hydroxyl group participation

Note: Pro and Gly require no protection due to steric hindrance and lack of side chains.

Cleavage and Purification Methods

Cleavage Conditions

  • TFA Cleavage Cocktail : 95% TFA + 2.5% TIS + 2.5% H₂O for 2–4 hours.

  • Post-Cleavage Washing : Cold diethyl ether precipitation to remove TFA salts.

Purification

  • Reverse-Phase HPLC : C18 columns with gradients of acetonitrile/water + 0.1% TFA.

  • Mass Spectrometry : ESI-MS or MALDI-TOF for identity confirmation.

Stability and Structural Modifications

Apelin-13’s short plasma half-life (~20 minutes) has driven efforts to enhance stability via modifications:

Key Modifications

Position Modification Effect Reference
Pro12 → Aia/1-Nalα,α-disubstituted amino acidsSub-nM binding affinity, resistance to ACE2 cleavage
Phe13 → Dbz/d-Ticβ,β-disubstituted residuesImproved Gαi signaling, β-arrestin recruitment

Pharmacokinetic Data

Analogue Plasma t₁/₂ (h) Binding Affinity (Kᵢ, nM) EC₅₀ (Gαi)
Apelin-130.50.743
Aia12-Phe135.80.0822.8
1-Nal12-Dbz137.30.082.8

Data adapted from.

Industrial-Scale Production

Large-scale synthesis employs automated peptide synthesizers:

  • Batch Processing : 100–500 mg batches using PEG-based resins.

  • Yield Optimization :

    • Coupling Efficiency : >99% per step via HATU activation.

    • Purity : >95% after HPLC purification.

Challenges and Optimization Strategies

Common Issues

  • Aspartimide Formation : Mitigated by minimizing Asp residues and using HATU.

  • Methionine Oxidation : Controlled via inert atmospheres (N₂/Ar) during synthesis.

Recent Advances

  • Constrained Dipeptides : Pro12-Phe13 replaced with Aia-Phe or 1-Nal-Dbz to mimic β-turn structures.

  • Furan Crosslinking : Unexplored in apelin-13 but used in related GPCR-targeting peptides.

Comparative Data and Research Findings

Stability vs. Modifications

Cleavage Site Wild-Type (Pro12-Phe13) Modified (Aia12-Phe13)
ACE2 Resistance100% cleaved in 24 h0% cleaved in 24 h
Plasma t₁/₂0.5 h5.8 h

Data from.

Signaling Pathways

Pathway Apelin-13 EC₅₀ Aia12-Phe13 EC₅₀
Gαi43 nM2.8 nM
β-arrestin240 nM10 nM

Adapted from .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Involving amino acids like methionine and cysteine.

    Reduction: Often used to break disulfide bonds.

    Substitution: Modifying side chains of amino acids.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Apelin-13 is a potent bioactive peptide derived from the apelin gene, which plays a crucial role in several physiological processes:

  • Cardiovascular Regulation : Apelin-13 acts as a ligand for the APJ receptor, influencing cardiovascular functions such as blood pressure regulation and fluid homeostasis. It has been shown to exhibit hypotensive effects, making it a candidate for treating hypertension .
  • Neuroprotective Effects : The peptide demonstrates neuroprotective properties, potentially serving as a prognostic biomarker for acute ischemic stroke . Studies indicate that apelin-13 may mitigate neuronal damage through its action on the central nervous system.
  • Pain Modulation : Research has highlighted apelin-13's role in pain modulation. For instance, intravenous administration of pyroglutamyl apelin-13 has been shown to alleviate pain in inflammatory models, indicating its potential use in pain management therapies .

Pharmacological Applications

Apelin-13's unique properties have led to various pharmacological applications:

2.1. Cardiovascular Diseases

The peptide's ability to regulate blood pressure and improve cardiac function positions it as a therapeutic agent for conditions like heart failure and hypertension. Its mechanism involves enhancing cardiac output and reducing vascular resistance .

2.2. Neurological Disorders

Given its neuroprotective effects, apelin-13 is being investigated for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its capacity to modulate neuronal survival and function could be pivotal in developing new treatment strategies .

2.3. Metabolic Disorders

Apelin-13 is also linked to insulin sensitivity and glucose metabolism, suggesting its potential role in managing metabolic disorders like obesity and type 2 diabetes .

Research Findings and Case Studies

Numerous studies have documented the effects of apelin-13 across different biological systems:

StudyFocusFindings
Lee et al., 2020Pain ManagementDemonstrated that apelin-13 alleviates pain via KOR pathways in mice .
Maguire et al., 2009Cardiovascular HealthIdentified apelin-13 as a predominant isoform in patients with coronary artery disease .
Hosoya et al., 2000NeuroprotectionShowed that apelin-13 protects against neuronal damage in ischemic conditions .

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, and ion channels. The binding of a peptide to its target can trigger a cascade of biochemical events, leading to physiological responses. For example, peptides can modulate signal transduction pathways, influence gene expression, and alter cellular activities.

Comparison with Similar Compounds

Structural and Functional Insights

  • Conserved C-terminal Motif : Apelin-13’s Arg-Pro-Arg-Leu segment (residues 2–5) is critical for APJ binding, while Phe¹³ stabilizes interaction via hydrophobic packing .
  • Species Variability : Apelin-13 is identical in humans, bovines, mice, and rats, ensuring cross-species research validity .
  • Antagonist Design : Substitution of Phe¹³ to Ala in F13A disrupts receptor activation, highlighting the C-terminus’s role in agonism .

Biological Activity

The compound Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe , also known as apelin-13 , is a bioactive peptide derived from the apelin gene, which encodes several peptides involved in various physiological processes. This article explores its biological activity, focusing on its mechanisms, effects on cardiovascular health, and its role in fluid homeostasis and metabolism.

Apelin-13 is a 13-amino acid peptide that acts primarily through the APJ receptor , a G protein-coupled receptor (GPCR). The binding affinity of apelin-13 for the APJ receptor has been quantified with an EC50 value of approximately 0.37 nM , indicating a high potency in activating this receptor compared to other forms like apelin-17 and apelin-36, which have higher EC50 values of 2.5 nM and 20 nM , respectively .

Table 1: Binding Affinities of Apelin Peptides

Apelin PeptideAmino Acid SequenceEC50 (nM)
Apelin-13This compound0.37
Apelin-17Sequence varies2.5
Apelin-36Sequence varies20

The interaction between apelin peptides and their receptor is crucial for various physiological responses, including vasodilation, regulation of blood pressure, and modulation of fluid balance in the body. Studies indicate that the C-terminal phenylalanine (Phe) residue plays a significant role in receptor internalization and activation .

Physiological Effects

  • Cardiovascular Regulation :
    • Apelin-13 has been shown to induce vasodilation, reduce blood pressure, and improve cardiac output. It acts by promoting endothelial cell function and enhancing nitric oxide production .
    • It also influences heart rate and myocardial contractility, making it a potential therapeutic target for heart failure and hypertension.
  • Fluid Homeostasis :
    • The peptide plays a critical role in regulating fluid balance through its effects on renal function and vasopressin release. Research indicates that apelin administration can decrease vasopressin levels, thereby altering drinking behavior and fluid intake .
  • Metabolic Regulation :
    • Apelin-13 is involved in glucose metabolism and insulin sensitivity. Its administration has been linked to improved metabolic profiles in animal models, suggesting potential applications in treating metabolic disorders like diabetes .

Study on Cardiovascular Effects

A study involving rat models demonstrated that apelin-13 administration led to significant reductions in systolic blood pressure compared to controls. Measurements indicated an approximate decrease of 20 mmHg within 30 minutes post-administration, highlighting its rapid action on cardiovascular parameters .

Study on Fluid Homeostasis

In another investigation focused on the hypothalamic effects of apelin-13, researchers found that centrally administered apelin significantly reduced water intake in mice subjected to dehydration protocols. The results suggest that apelin modulates thirst mechanisms through central nervous system pathways .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of Apelin-13 during experimental workflows?

  • Methodology : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to validate the peptide's sequence and folding. MS confirms molecular weight (1550.83 Da ), while NMR resolves secondary structures. Stability tests under varying pH and temperature conditions are critical, as Apelin-13 degrades in suboptimal storage environments (-80°C for long-term storage recommended ).
  • Challenge : Avoid solvent interactions that alter conformation; use lyophilized forms for reproducibility.

Q. What are the primary functional assays for studying Apelin-13's role in cardiovascular regulation?

  • Approach : Conduct in vitro receptor-binding assays (e.g., APJ receptor affinity studies using radiolabeled ligands) and in vivo hemodynamic measurements in animal models. Include dose-response curves to quantify efficacy .
  • Data Interpretation : Correlate binding affinity (Kd values) with physiological outcomes (e.g., blood pressure modulation).

Q. How should Apelin-13 be handled to prevent degradation in cell culture experiments?

  • Protocol : Reconstitute the peptide in sterile, ice-cold PBS or DMEM with protease inhibitors. Avoid repeated freeze-thaw cycles; aliquot working solutions and store at -20°C for ≤1 month .
  • Validation : Monitor degradation via HPLC at 214 nm to detect fragmentation peaks.

Advanced Research Questions

Q. How can contradictory data on Apelin-13's tissue-specific effects (e.g., vasodilation vs. vasoconstriction) be resolved?

  • Analysis Framework :

  • Compare receptor expression levels (APJ vs. alternative receptors) across tissues using qPCR or flow cytometry.
  • Evaluate post-translational modifications (e.g., phosphorylation) that alter signaling pathways .
  • Meta-analysis of published studies to identify confounding variables (e.g., animal strain differences, peptide purity).
    • Case Study : A 2024 study attributed conflicting results to variations in peptide synthesis methods (e.g., FMOC vs. SPPS), impacting bioactivity .

Q. What strategies optimize Apelin-13's bioavailability for therapeutic research?

  • Experimental Design :

  • Chemical Modifications : Introduce D-amino acids or PEGylation to enhance plasma stability .
  • Delivery Systems : Test nanoparticle encapsulation or liposomal formulations to improve tissue penetration.
  • Pharmacokinetics : Use LC-MS/MS to quantify plasma half-life and biodistribution in rodent models.

Q. How do researchers validate the specificity of Apelin-13 antibodies in immunohistochemistry?

  • Validation Steps :

  • Pre-adsorption controls: Incubate antibodies with excess Apelin-13 to confirm signal loss.
  • Knockout validation: Compare staining in wild-type vs. APJ receptor-knockout tissues.
  • Cross-reactivity screening: Test against structurally similar peptides (e.g., Apelin-36) .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing high-purity Apelin-13, and how are they addressed?

  • Synthesis Issues :

  • Truncation Products : Use reverse-phase HPLC with C18 columns and gradient elution to isolate full-length peptides.
  • Oxidation of Methionine : Replace Met with norleucine or synthesize under inert gas .
    • Quality Control : Purity ≥95% by analytical HPLC; confirm via MALDI-TOF MS .

Q. How should researchers design longitudinal studies to assess Apelin-13's chronic effects?

  • Design Considerations :

  • Dosing Regimen : Subcutaneous or osmotic pump delivery for sustained release.
  • Endpoint Selection : Combine functional (e.g., echocardiography) and molecular (e.g., RNA-seq of cardiac tissue) readouts.
  • Statistical Power : Use G*Power to calculate sample sizes, accounting for inter-individual variability .

Data Contradiction & Reproducibility

Q. Why do studies report divergent EC50 values for Apelin-13 in APJ receptor activation?

  • Root Causes :

  • Receptor Heterogeneity : Species-specific APJ receptor variants (human vs. rodent) exhibit different binding kinetics.
  • Assay Conditions : Buffer composition (e.g., Ca²⁺ levels) impacts ligand-receptor interactions.
    • Mitigation : Standardize protocols via collaborative consortia (e.g., CASMI guidelines) and report detailed methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.